![molecular formula C43H37BrOP2Pd B12283062 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol CAS No. 849417-41-0](/img/structure/B12283062.png)
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol, also known as bromo[2-(hydroxymethyl)phenyl]bis(triphenylphosphine)palladium, is a palladium complex with the empirical formula C43H37BrOP2Pd and a molecular weight of 818.02 g/mol . This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol typically involves the reaction of palladium(II) bromide with triphenylphosphine and benzyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding the desired palladium complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
Oxidation: The compound can facilitate the oxidation of organic substrates.
Reduction: It can also participate in reduction reactions, often in the presence of suitable reducing agents.
Substitution: The compound is involved in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, alkynes, and organometallic reagents such as boronic acids and organozinc compounds. Typical reaction conditions involve the use of solvents like toluene, dichloromethane, or ethanol, and temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from reactions catalyzed by this compound include various substituted aromatic compounds, alkenes, and alkynes, depending on the specific reaction and substrates used .
Scientific Research Applications
2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol has numerous applications in scientific research, including:
Mechanism of Action
The mechanism by which 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of new bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in cross-coupling reactions . The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: This compound is similar in structure and function but contains chloride instead of bromide.
Tetrakis(triphenylphosphine)palladium(0): Another palladium complex used in similar catalytic applications but with a different oxidation state of palladium.
Bis(dibenzylideneacetone)palladium(0): This compound is used in cross-coupling reactions and has a different ligand environment compared to 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol.
Uniqueness
This compound is unique due to its specific ligand environment and the presence of a bromide ion, which can influence its reactivity and selectivity in catalytic reactions. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable tool in organic synthesis .
Properties
CAS No. |
849417-41-0 |
|---|---|
Molecular Formula |
C43H37BrOP2Pd |
Molecular Weight |
818.0 g/mol |
IUPAC Name |
bromopalladium(1+);phenylmethanol;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C7H7O.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-6-7-4-2-1-3-5-7;;/h2*1-15H;1-4,8H,6H2;1H;/q;;-1;;+2/p-1 |
InChI Key |
CQJFBTAJUUGXAP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)CO.Br[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


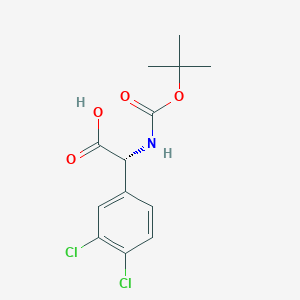
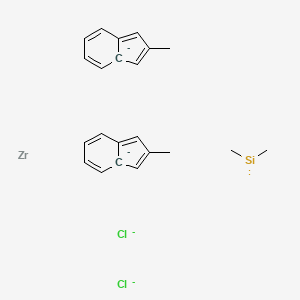
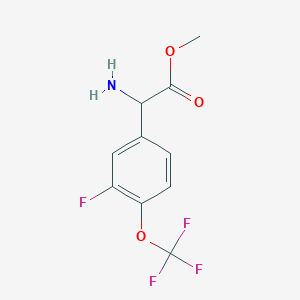
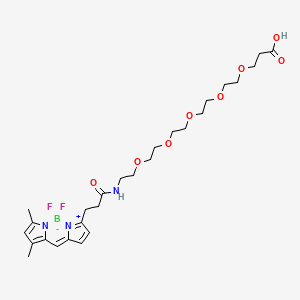
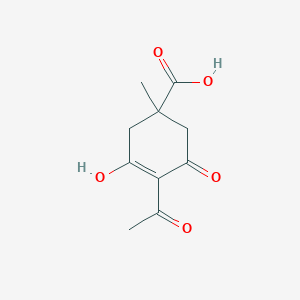
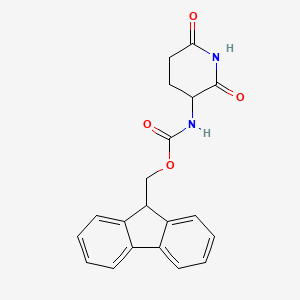
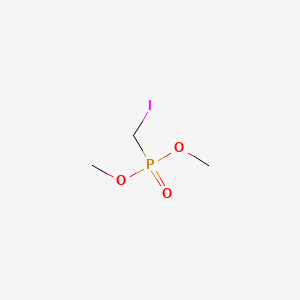
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester](/img/structure/B12283033.png)
![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)

![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)

![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
